molecular formula C18H12BrClO3 B3627973 2-bromo-4-chlorophenyl (1-naphthyloxy)acetate

2-bromo-4-chlorophenyl (1-naphthyloxy)acetate

Cat. No.: B3627973
M. Wt: 391.6 g/mol
InChI Key: KTURXHFIWRQLPN-UHFFFAOYSA-N
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Description

2-Bromo-4-chlorophenyl (1-naphthyloxy)acetate is an organic compound with the molecular formula C18H12BrClO3 It is characterized by the presence of bromine, chlorine, and naphthyloxy groups attached to a phenyl acetate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-chlorophenyl (1-naphthyloxy)acetate typically involves the esterification of 2-bromo-4-chlorophenol with 1-naphthyloxyacetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, which facilitates the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chlorophenyl (1-naphthyloxy)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The phenyl and naphthyloxy groups can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of quinones or reduced phenyl derivatives, respectively.

Scientific Research Applications

2-Bromo-4-chlorophenyl (1-naphthyloxy)acetate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-bromo-4-chlorophenyl (1-naphthyloxy)acetate exerts its effects involves interactions with specific molecular targets. The bromine and chlorine atoms, along with the naphthyloxy group, can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-chlorophenyl acetate: Lacks the naphthyloxy group, making it less complex and potentially less versatile in applications.

    4-Chlorophenyl (1-naphthyloxy)acetate: Lacks the bromine atom, which may affect its reactivity and interactions with biological targets.

    2-Bromo-4-chlorophenyl (1-bromo-2-naphthyloxy)acetate:

Uniqueness

2-Bromo-4-chlorophenyl (1-naphthyloxy)acetate is unique due to the combination of bromine, chlorine, and naphthyloxy groups in its structure. This combination provides a distinct set of chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

(2-bromo-4-chlorophenyl) 2-naphthalen-1-yloxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrClO3/c19-15-10-13(20)8-9-17(15)23-18(21)11-22-16-7-3-5-12-4-1-2-6-14(12)16/h1-10H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTURXHFIWRQLPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(=O)OC3=C(C=C(C=C3)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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